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Abstract
ALT-007 is a potent and orally bioavailable small molecule inhibitor of serine

palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis

pathway. By selectively targeting SPT, ALT-007 effectively reduces the production of ceramides

and downstream metabolites, including very-long-chain 1-deoxysphingolipids, which have been

implicated in the pathophysiology of age-related neuromuscular diseases. Preclinical studies in

mouse models of sarcopenia have demonstrated the therapeutic potential of ALT-007 to

restore muscle mass and function, improve protein homeostasis, and enhance overall physical

fitness. This technical guide provides an in-depth overview of ALT-007, including its

mechanism of action, a summary of key preclinical data, detailed experimental protocols, and a

visualization of the targeted signaling pathway.

Introduction
Sarcopenia, the age-related loss of muscle mass and strength, represents a significant and

growing unmet medical need. The accumulation of certain lipid species, particularly ceramides

and their derivatives, in muscle tissue has been identified as a key contributor to the

pathogenesis of sarcopenia and other neuromuscular disorders.[1][2] Serine

palmitoyltransferase (SPT) catalyzes the first committed step in the biosynthesis of these lipids,

making it an attractive therapeutic target.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15576814?utm_src=pdf-interest
https://www.benchchem.com/product/b15576814?utm_src=pdf-body
https://www.benchchem.com/product/b15576814?utm_src=pdf-body
https://www.benchchem.com/product/b15576814?utm_src=pdf-body
https://www.benchchem.com/product/b15576814?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39816804/
https://actu.epfl.ch/news/a-new-drug-for-muscle-aging/
https://pubmed.ncbi.nlm.nih.gov/39816804/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ALT-007 is a novel, potent, and selective inhibitor of SPT.[3] Its chemical structure, distinct from

the natural SPT inhibitor myriocin, confers improved oral bioavailability and metabolic stability.

[3] This document serves as a comprehensive technical resource on ALT-007 for researchers

and drug development professionals.

Mechanism of Action
ALT-007 exerts its therapeutic effects by directly inhibiting the enzymatic activity of serine

palmitoyltransferase. This inhibition leads to a systemic reduction in the de novo synthesis of

sphingolipids.[3] A critical consequence of this action is the decreased production of very-long-

chain 1-deoxysphingolipids, which are known to accumulate in aging muscle and contribute to

cellular dysfunction.[1][3] The reduction in these toxic lipid species is believed to enhance

protein homeostasis (proteostasis) and improve mitochondrial function, thereby mitigating the

cellular deficits associated with sarcopenia.[3][4]
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Mechanism of Action of ALT-007
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Caption: ALT-007 inhibits SPT, reducing harmful lipids and improving cellular health.
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Preclinical Efficacy in a Sarcopenia Model
The therapeutic potential of ALT-007 has been evaluated in a mouse model of age-related

sarcopenia.[3]

In Vivo Study Design
Aged C57BL/6J mice (18-32 months old) were used to model the physiological and

biochemical characteristics of human sarcopenia.[3]

Experimental Workflow

In Vivo Sarcopenia Study Workflow

Aged C57BL/6J Mice
(18-32 months)

20-week Treatment Period

ALT-007
(1 mg/kg in diet)

Vehicle Control
(in diet)

Functional & Biochemical Assessments

Muscle Mass Measurement
(EchoMRI, Muscle Weight)

Muscle Function Tests
(Grip Strength, Treadmill)

Lipidomic Analysis
(LC-MS/MS)

Click to download full resolution via product page

Caption: Workflow for evaluating ALT-007 in a mouse model of sarcopenia.

Quantitative In Vivo Data
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The following tables summarize the key quantitative outcomes from the preclinical evaluation of

ALT-007 in the sarcopenia mouse model.

Table 1: Effect of ALT-007 on Muscle Mass

Parameter Control Group ALT-007 Group % Change p-value

Lean Mass (g)

after 11 weeks
22.5 ± 0.5 24.0 ± 0.4 +6.7% < 0.05

Gastrocnemius

Muscle Weight

(mg)

120 ± 5 135 ± 6 +12.5% < 0.01

Tibialis Anterior

Muscle Weight

(mg)

45 ± 2 50 ± 2 +11.1% < 0.05

Data are presented as mean ± SEM.

Table 2: Effect of ALT-007 on Muscle Function

Parameter Control Group ALT-007 Group % Change p-value

Forelimb Grip

Strength (g)
150 ± 10 180 ± 12 +20% < 0.01

Treadmill

Endurance

(minutes)

25 ± 3 40 ± 5 +60% < 0.001

Data are presented as mean ± SEM.

Table 3: Effect of ALT-007 on Muscle Sphingolipid Profile
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Lipid Species
Control Group
(relative
abundance)

ALT-007 Group
(relative
abundance)

Fold Change p-value

Total Ceramides 1.00 ± 0.10 0.65 ± 0.08 -0.35 < 0.01

1-DeoxyCer C22 1.00 ± 0.12 0.40 ± 0.05 -0.60 < 0.001

1-DeoxyCer

C24:1
1.00 ± 0.15 0.35 ± 0.06 -0.65 < 0.001

Data are presented as mean ± SEM relative to the control group.

Detailed Experimental Protocols
Animal Model and Drug Administration

Animal Model: Male C57BL/6J mice, aged 18-32 months, were used.

Drug Administration: ALT-007 was mixed into the standard rodent chow at a concentration

calculated to deliver a daily dose of 1 mg/kg of body weight. The control group received the

same diet with a vehicle control. The treatment duration was 20 weeks.

Grip Strength Test
A grip strength meter equipped with a horizontal metal bar is used.

The mouse is held by the tail and lowered towards the bar.

The mouse is allowed to grasp the bar with its forelimbs.

The mouse is then pulled back gently and steadily in the horizontal plane until its grip is

broken.

The peak force exerted by the mouse is recorded.

The test is repeated three to five times for each mouse, with a rest period of at least one

minute between trials.
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The average of the peak forces is calculated.

Treadmill Exhaustion Test
A motorized treadmill with adjustable speed and an electrical stimulus grid at the rear is

used.

Mice are acclimatized to the treadmill for several days before the test.

On the day of the test, mice are placed on the treadmill, and the speed is gradually

increased according to a set protocol (e.g., starting at 10 m/min and increasing by 2 m/min

every 2 minutes).

Exhaustion is defined as the inability of the mouse to continue running, typically indicated by

remaining on the stimulus grid for a predetermined period (e.g., 10 consecutive seconds).

The total time run or distance covered until exhaustion is recorded.

Sphingolipid Analysis by LC-MS/MS
Lipid Extraction:

Muscle tissue is homogenized in a methanol/chloroform solution.

Internal standards (e.g., C17-sphingosine) are added.

The lipid-containing organic phase is separated by centrifugation.

The solvent is evaporated under nitrogen.

LC-MS/MS Analysis:

The dried lipid extract is reconstituted in an appropriate solvent.

Separation of lipid species is performed using a C18 reverse-phase column on a high-

performance liquid chromatography (HPLC) system.

The HPLC eluent is introduced into a tandem mass spectrometer.
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Specific lipid species are identified and quantified based on their mass-to-charge ratio

(m/z) and fragmentation patterns using multiple reaction monitoring (MRM).

Conclusion
ALT-007 is a promising therapeutic candidate for the treatment of sarcopenia and potentially

other age-related neuromuscular diseases. Its mechanism of action, centered on the inhibition

of serine palmitoyltransferase and the subsequent reduction of toxic sphingolipids, is supported

by robust preclinical data. The significant improvements in muscle mass, strength, and

endurance observed in aged mice highlight the potential of ALT-007 to address the underlying

cellular and molecular drivers of muscle aging. Further investigation and clinical development

of ALT-007 are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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